molecular formula C23H27N3O4S B2739066 Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 930705-77-4

Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2739066
CAS No.: 930705-77-4
M. Wt: 441.55
InChI Key: FSAYAXSFTIBYDJ-UHFFFAOYSA-N
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Description

Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex chemical compound belonging to the pyridopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions that include the formation of key intermediates. One common route involves the alkylation of 2-(butylthio)pyridine with allyl bromide, followed by cyclization with 4-methoxybenzaldehyde and subsequent functionalization to introduce the carboxylate group. This process requires precise control of reaction conditions, such as temperature, pressure, and the use of suitable solvents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistency and efficiency. Key steps in the industrial synthesis include the optimization of reaction parameters to maximize yield and minimize by-products. Catalysts and reagents are selected to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones or other functional groups into alcohols or alkyl derivatives.

  • Substitution: This compound is susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace existing groups under appropriate conditions.

Common Reagents and Conditions

Reagents commonly used in these reactions include bases such as sodium hydroxide, acids like hydrochloric acid, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Reaction conditions often require controlled temperatures ranging from -20°C to 100°C, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, each contributing to the compound's versatility in synthetic chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a building block for the synthesis of complex molecules. Its functional groups enable diverse chemical transformations, making it valuable in organic synthesis and material science.

Biology and Medicine

In the realm of biology and medicine, Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is studied for its potential pharmacological properties. Its unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.

Industry

Industrial applications include the production of specialty chemicals and advanced materials. The compound's reactivity and functional diversity make it suitable for manufacturing processes that require precision and efficiency.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biological pathways and elicit specific effects. The carboxylate group and other functional groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Compared to other pyridopyrimidine derivatives, Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate stands out due to its unique functionalization, which imparts distinct reactivity and potential applications. Similar compounds include:

  • 2-(Butylthio)-4-oxo-5-phenylpyridopyrimidine

  • Allyl 5-(4-methoxyphenyl)pyridopyrimidine

  • Methyl 7-methyl-3,4,5,8-tetrahydropyridopyrimidine-6-carboxylate

Each of these compounds shares some structural similarities but differs in functional groups, affecting their reactivity and applications.

That’s a wrap on our chemical journey! Anything else you’re curious about?

Properties

IUPAC Name

prop-2-enyl 2-butylsulfanyl-5-(4-methoxyphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-5-7-13-31-23-25-20-19(21(27)26-23)18(15-8-10-16(29-4)11-9-15)17(14(3)24-20)22(28)30-12-6-2/h6,8-11,18H,2,5,7,12-13H2,1,3-4H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAYAXSFTIBYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=C(C=C3)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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